4-(3,4,5-Trimethoxyphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,5-Trimethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . This compound features a trimethoxyphenyl group attached to a butanol backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, typically around -78°C to 0°C
Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Can be reduced to form the corresponding alkane.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
Oxidation: 4-(3,4,5-Trimethoxyphenyl)butan-2-one or 4-(3,4,5-Trimethoxyphenyl)butanoic acid.
Reduction: 4-(3,4,5-Trimethoxyphenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4,5-Trimethoxyphenyl)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)butan-2-ol involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the disruption of cellular processes, making the compound effective in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Uniqueness
4-(3,4,5-Trimethoxyphenyl)butan-2-ol is unique due to its specific trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
HDLQVYBGXJUXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C(=C1)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.